N-Phenethyl-phthalamic acid
Description
Contextualization of Phthalamic Acid Derivatives in Synthetic Chemistry
Phthalamic acid derivatives are fundamentally important intermediates in organic synthesis. They are typically formed through the ring-opening reaction of phthalic anhydride (B1165640) with a primary amine. chemicalbook.comresearchgate.net This reaction is generally efficient and provides a straightforward route to mono-amido benzoic acid derivatives.
The true synthetic utility of phthalamic acids lies in their subsequent transformation. The presence of both a carboxylic acid and an amide group on adjacent carbons of a benzene (B151609) ring allows for an intramolecular cyclization reaction. This process, often facilitated by heat or acid catalysis, results in the formation of an N-substituted phthalimide (B116566) and the elimination of a water molecule. sigmaaldrich.com Phthalimides are crucial building blocks, famously used in the Gabriel synthesis of primary amines and as precursors to a wide array of dyes, polymers, and biologically active molecules. Therefore, the study of phthalamic acids is intrinsically linked to the synthesis and application of these valuable downstream products.
Importance of N-Phenethyl-phthalamic Acid as a Model System for Phthalamide Precursors
This compound serves as an excellent and specific model for studying the conversion of phthalamic acids to their corresponding phthalimides. The reaction to form N-phenethylphthalimide from this compound involves an intramolecular nucleophilic attack by the amide nitrogen onto the carboxylic acid's carbonyl carbon, followed by dehydration.
Computational and experimental studies on analogous systems, such as N-phenylphthalamic acid (phthalanilic acid), have elucidated the mechanism of this critical cyclization step. sigmaaldrich.com Research has shown that the reaction can proceed through a two-step mechanism involving the formation of a tetrahedral intermediate. sigmaaldrich.com The phenethyl group, being a simple and common substituent, allows researchers to focus on the core reactivity of the phthalamic acid moiety without complicating factors from more electronically or sterically demanding groups. This makes it an ideal substrate for investigating reaction conditions, catalytic effects, and the kinetics of phthalimide formation.
Overview of Key Research Avenues and Challenges
Contemporary research involving phthalamic acid derivatives like this compound is focused on several key areas. A primary goal is the development of milder and more efficient methods for their conversion to phthalimides. While traditional methods often require harsh conditions, modern organocatalytic strategies are being explored to perform these transformations under more benign conditions.
A significant challenge is achieving high selectivity in these reactions, particularly for complex substrates. For instance, the atroposelective synthesis of N-aryl phthalimides, which are chiral due to restricted rotation, is a cutting-edge area of research where the phthalamic acid precursor is key. Furthermore, there is ongoing interest in expanding the synthetic utility of phthalimides, which drives the need for efficient access from their phthalamic acid precursors. The synthesis of novel phthalimide analogs for applications in medicinal chemistry, such as potential treatments for various diseases, remains an active field of investigation. The facile ring-opening of phthalimides to regenerate a phthalamic acid-like structure is also being explored as a strategy to create new functionalized molecules.
Physicochemical Properties of this compound
The following table summarizes key physicochemical properties for (R)-(+)-N-(1-Phenylethyl)phthalamic acid, a closely related and commercially available chiral analogue.
| Property | Value | Source(s) |
| IUPAC Name | 2-{[(1R)-1-Phenylethyl]carbamoyl}benzoic acid | |
| Molecular Formula | C₁₆H₁₅NO₃ | |
| Molar Mass | 269.30 g/mol | |
| Melting Point | 130-135 °C | |
| CAS Number | 21752-35-2 | |
| Appearance | White powder | chemicalbook.com |
Crystallographic Data of this compound
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQUUVCOFZFTDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Development
Established Synthetic Pathways to N-Phenethyl-phthalamic Acid
The most common and direct route to this compound involves the reaction of phthalic anhydride (B1165640) with phenylethylamine. chemicalbook.comacs.org This method is favored for its simplicity and the ready availability of the starting materials. acs.orgorganic-chemistry.org
The direct amidation reaction proceeds by the nucleophilic attack of the amino group of phenylethylamine on one of the carbonyl carbons of phthalic anhydride. This ring-opening reaction results in the formation of the phthalamic acid derivative. researchgate.net
The efficiency of the amidation reaction is influenced by the stoichiometry of the reactants and various reaction parameters. A slight excess of phenylethylamine is sometimes used to ensure the complete consumption of phthalic anhydride. chemicalbook.com The reaction temperature and time are also critical factors. For instance, a suspension of phthalic anhydride can be cooled to 5-10°C before the careful addition of (R)-(+)-1-phenylethylamine. chemicalbook.com After the addition is complete, the reaction mixture is typically stirred for an extended period, such as 15 hours, to ensure the reaction goes to completion. chemicalbook.com
Table 1: Optimization of Reaction Parameters for the Synthesis of (R)-2-((1-phenylethyl)carbamoyl)benzoic acid chemicalbook.com
| Parameter | Value |
| Reactants | |
| Phthalic Anhydride | 337.6 mmol |
| (R)-(+)-1-Phenylethylamine | 371.3 mmol |
| Reaction Conditions | |
| Temperature | 5 - 10°C (initial), then ambient |
| Reaction Time | 15 hours |
| Work-up | |
| Washing | 2N HCl, saturated aqueous sodium chloride, water |
| Drying Agent | Sodium sulfate |
| Recrystallization Solvents | MTBE and hexanes |
| Yield | |
| Crude Product | - |
| Recrystallized Product | 64.6 g (71%) |
The choice of solvent plays a significant role in the efficiency and selectivity of the synthesis. A mixture of ethyl acetate (B1210297) (EtOAc) and tetrahydrofuran (B95107) (THF) has been successfully used as the reaction medium. chemicalbook.com Dichloromethane has also been employed in the synthesis of related N-substituted phthalimides. researchgate.net The solvent's polarity and ability to dissolve the reactants and intermediates can influence the reaction rate and the ease of product isolation. For example, after the reaction, the mixture can be diluted with ethyl acetate and washed with acidic and saline solutions to purify the product. chemicalbook.com
The synthesis of enantiomerically pure forms of this compound is crucial for applications where chirality is important. nih.govsciencedaily.com This can be achieved through asymmetric synthesis or by resolving a racemic mixture.
A straightforward method for obtaining an enantiomerically pure product is to start with a chiral precursor. nih.gov For example, using (R)-(+)-1-phenylethylamine in the reaction with phthalic anhydride directly yields (R)-(+)-N-(1-phenylethyl)phthalamic acid. chemicalbook.com Similarly, (S)-(-)-1-phenylethylamine can be used to produce (S)-(-)-N-(1-phenylethyl)phthalamic acid. sigmaaldrich.comamerigoscientific.com This approach is efficient as the chirality is introduced from the beginning of the synthetic sequence.
While direct synthesis from chiral precursors is common, diastereoselective approaches can also be employed. These methods would involve reacting a racemic or achiral starting material with a chiral auxiliary to create a mixture of diastereomers, which can then be separated. Subsequent removal of the chiral auxiliary would yield the desired enantiomer. While specific examples for this compound are not detailed in the provided results, the general principles of asymmetric synthesis, such as the use of chiral catalysts or resolving agents, are well-established in organic chemistry. nih.govrsc.org Enantiomeric enrichment can also be achieved through techniques like preferential crystallization or chromatography.
Asymmetric Synthesis and Chiral Resolution Techniques
Chromatographic Resolution of Diastereomers
While direct information on the chromatographic resolution of this compound diastereomers is not extensively detailed in the provided search results, the principles of chromatographic separation are well-established for similar chiral compounds. Chiral derivatives of amino acids, for instance, are often resolved using chromatographic techniques. For this compound, if a chiral center were present, diastereomers could be formed. Their separation would rely on the differential interactions of the diastereomers with a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The choice of the chiral stationary phase is critical and is typically based on the functional groups present in the molecule. For phthalamic acid derivatives, phases that can engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions would be relevant.
Separation of enantiomers often involves derivatization to form diastereomers, which can then be separated by standard chromatographic methods. A similar principle applies to the direct separation of diastereomers. The resolution of chiral compounds is a critical aspect in the synthesis of pharmaceuticals, where stereochemistry often dictates biological activity. nih.gov
Advanced Catalytic Approaches in Phthalamic Acid Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher yields, milder reaction conditions, and improved selectivity. The synthesis of phthalamic acids and their subsequent conversion to phthalimides have benefited significantly from the development of novel catalytic systems.
Acid Catalysis in Amidation Reactions
The reaction of phthalic anhydride with amines to form phthalamic acids is a fundamental amidation reaction. researchgate.net This reaction can be catalyzed by acids, which activate the anhydride carbonyl group towards nucleophilic attack by the amine. Glacial acetic acid is often used both as a solvent and a catalyst in the synthesis of N-substituted phthalimides from phthalic anhydride and amines, proceeding through a phthalamic acid intermediate. nih.govrsc.org The reaction typically involves heating the mixture to drive the initial amidation and subsequent cyclization. nih.gov
The use of solid acid catalysts, such as montmorillonite-KSF, has also been reported for the synthesis of phthalimide (B116566) derivatives, highlighting a move towards more environmentally friendly and reusable catalysts. eijppr.com These catalysts can facilitate the reaction under microwave irradiation, often leading to shorter reaction times and higher yields. eijppr.com
Organocatalytic Methodologies for N-Substituted Phthalamide Formation via Phthalamic Acid Intermediates
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for a wide range of transformations. nih.gov For the synthesis of N-substituted phthalimides from phthalamic acid intermediates, N-heterocyclic carbenes (NHCs) have shown significant promise. nih.gov NHC-catalyzed methodologies allow for the atroposelective synthesis of N-aryl phthalimides under mild conditions. nih.govchemrxiv.org This approach involves the in-situ activation of the phthalamic acid, which is generated from the corresponding phthalic anhydride and aniline (B41778) derivative. nih.govchemrxiv.org Mechanistic studies suggest that the NHC catalyst adds to an in situ generated isoimide (B1223178), forming a reactive acylazolium intermediate. nih.govchemrxiv.org
This organocatalytic strategy is significant as it provides access to chiral N-aryl phthalimides with high enantioselectivity. nih.govchemrxiv.org Interestingly, it has been demonstrated that both enantiomers of the final product can be obtained using the same NHC precatalyst, starting from the same phthalic anhydride and aniline. nih.govchemrxiv.org This highlights the versatility and potential of organocatalytic methods in stereoselective synthesis.
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives is no exception, with several green methodologies being explored.
Solvent-Free and Aqueous Medium Syntheses
Solvent-free synthesis represents a significant step towards greener chemical processes. The reaction between phthalic anhydride and various amines, including those that would lead to derivatives of this compound, can be carried out under solvent-free conditions, often with microwave assistance. nih.govresearchgate.net These reactions are typically rapid, proceeding to completion within minutes and affording excellent yields. nih.gov The absence of a solvent simplifies the work-up procedure and reduces the generation of volatile organic compounds.
Syntheses in aqueous media are also gaining traction as a sustainable alternative. Water is a non-toxic, non-flammable, and inexpensive solvent. While the direct synthesis of phthalamic acids in water can be challenging due to the potential for anhydride hydrolysis, certain catalytic systems can facilitate the reaction. For instance, nano-Cu2O has been used as a catalyst for the synthesis of N-substituted phthalimides in water. rsc.org
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. ijnrd.orgnih.gov The synthesis of N-arylphthalamic acids has been successfully achieved in high yields and short reaction times (1-3 minutes) using a domestic microwave oven in the absence of a solvent. nih.gov This method offers a significant advantage over conventional heating, which often requires longer reaction times. ijnrd.orgyoutube.com
The efficiency of microwave heating stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.govat.ua This can result in higher yields, improved product purity, and reduced side reactions. ijnrd.org The combination of microwave irradiation with solvent-free conditions or the use of green catalysts like montmorillonite-KSF clay further enhances the sustainability of phthalamic acid synthesis. eijppr.com
Table 1: Comparison of Synthetic Methodologies for Phthalamic Acid Derivatives
| Methodology | Catalyst/Conditions | Advantages | Disadvantages/Challenges | Reference |
|---|---|---|---|---|
| Acid Catalysis | Glacial Acetic Acid, Montmorillonite-KSF | Readily available catalysts, can be combined with microwave heating. | Can require high temperatures, potential for catalyst deactivation. | nih.govrsc.orgeijppr.com |
| Organocatalysis (NHC) | N-Heterocyclic Carbenes | Mild conditions, high enantioselectivity for chiral products, metal-free. | Catalyst synthesis can be complex. | nih.govchemrxiv.org |
| Solvent-Free Synthesis | Microwave irradiation | Reduced waste, simplified work-up, rapid reactions. | May not be suitable for all substrates. | nih.govresearchgate.net |
| Aqueous Synthesis | Nano-Cu2O | Environmentally benign solvent, non-toxic, non-flammable. | Potential for anhydride hydrolysis, requires specific catalysts. | rsc.org |
| Microwave-Assisted Synthesis | Solvent-free or with a catalyst | Rapid heating, shorter reaction times, higher yields, improved purity. | Requires specialized equipment for larger scale. | eijppr.comnih.govijnrd.orgnih.gov |
Application of Ionic Liquids in Phthalamic Acid Chemistry
Ionic liquids (ILs) are salts with melting points below 100°C, and they are gaining attention as "green solvents" due to their low vapor pressure, thermal stability, and recyclability. youtube.com In the context of phthalamic acid and related imide chemistry, ionic liquids serve as both the solvent and a potential catalyst, offering an alternative to conventional high-boiling point organic solvents like acetic acid or toluene. sphinxsai.com
Research into the N-alkylation of phthalimide, a closely related reaction, has shown that ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) can facilitate these reactions efficiently in the presence of a base like potassium hydroxide (B78521). organic-chemistry.org These reactions often proceed under milder conditions and in shorter timeframes compared to traditional methods. organic-chemistry.org For instance, the synthesis of N-phthalimide derivatives, which can be derived from phthalamic acids, has been successfully carried out at room temperature using [bmim][BF₄], achieving acceptable yields. sphinxsai.com
The use of hydrophobic ionic liquids has been shown to significantly increase reaction yields in other esterification reactions, such as the synthesis of caffeic acid phenethyl ester. nih.gov This suggests that for the synthesis of this compound, the choice between hydrophilic and hydrophobic ionic liquids could be a critical parameter in optimizing the reaction. The ability to design ionic liquids with specific properties (e.g., acidity, polarity) allows for the fine-tuning of the reaction environment to maximize conversion and selectivity. youtube.com
| Parameter | Traditional Method (e.g., in Acetic Acid) | Ionic Liquid Method (e.g., in [bmim][BF₄]) | Reference |
|---|---|---|---|
| Solvent | High-boiling organic solvents (e.g., glacial acetic acid, toluene) | Ionic Liquids (e.g., [bmim][BF₄]) | sphinxsai.com |
| Temperature | High temperatures (reflux, 170-180°C) | Moderate temperatures (room temperature to 80°C) | sphinxsai.comorganic-chemistry.org |
| Reaction Time | Several hours | Can be significantly shorter | organic-chemistry.org |
| Environmental Impact | Use of volatile organic compounds (VOCs) | Lower volatility, potential for recycling | youtube.comorganic-chemistry.org |
Chemical Transformations and Derivative Chemistry
Cyclization Reactions of N-Phenethyl-phthalamic Acid to Phthalimides
The most notable reaction of this compound is its conversion to N-phenethylphthalimide through intramolecular cyclodehydration. This is a crucial step in the Gabriel synthesis of primary amines and has been extensively studied.
The transformation of this compound to N-phenethylphthalimide occurs through an intramolecular nucleophilic attack of the amide nitrogen on the carbon of the carboxylic acid. This process, which can be aided by different reagents and conditions, results in a tetrahedral intermediate that then loses a water molecule to form the stable five-membered imide ring. rsc.orgyoutube.com
Studies have demonstrated that the cyclization can be catalyzed by both acids and bases. In acidic conditions, the carboxylic acid is protonated, increasing its electrophilicity. mdpi.comnih.gov Under basic conditions, the amide nitrogen can be deprotonated, making it a stronger nucleophile. However, uncatalyzed thermal cyclization is also frequently used.
The successful synthesis of N-phenethylphthalimide from this compound is greatly influenced by the reaction conditions. rsc.orgresearchgate.net Factors such as temperature, the solvent used, and the presence of catalysts are critical for the reaction's speed and yield. researchgate.netresearchgate.net
Temperature: High temperatures are often used for the thermal cyclization of N-substituted phthalamic acids to form N-substituted phthalimides. researchgate.net The reaction is usually performed above the melting point of the phthalamic acid. The rate of imide formation increases as the temperature rises.
Solvents: The choice of solvent can have a major impact on the cyclization reaction. Polar aprotic solvents are often used to dissolve both the starting material and the product.
Catalysts: A variety of catalysts can be used to speed up the cyclization of this compound.
Acid Catalysts: Strong acids can be used to protonate the carboxylic acid, which accelerates the intramolecular nucleophilic attack.
Dehydrating Agents: Reagents like acetic anhydride (B1165640) are effective in promoting cyclization by removing the water that is formed during the reaction, which shifts the equilibrium towards the product. researchgate.net
Microwave Irradiation: Microwave-assisted synthesis has become a quick and efficient method for creating N-substituted phthalimides. acs.orgresearchgate.nettandfonline.commdpi.com This method often results in shorter reaction times and higher yields compared to traditional heating methods. tandfonline.com
Influence of Reaction Conditions on Imide Formation
| Reaction Condition | Effect on Imide Formation |
|---|---|
| Temperature | Higher temperatures generally lead to faster reaction rates. |
| Solvent | Polar aprotic solvents can help the reaction proceed. |
| Catalysts | Acid catalysts, dehydrating agents, and microwave irradiation can speed up the reaction and increase yields. researchgate.netacs.orgtandfonline.com |
Esterification and Amidation Reactions of the Carboxyl Group
The carboxylic acid group of this compound can undergo typical esterification and amidation reactions. nih.gov These reactions allow for the introduction of different functional groups, leading to a wide variety of derivatives.
Esterification: Reacting this compound with an alcohol in the presence of an acid catalyst results in the corresponding ester. nih.govresearchgate.net The type of alcohol used determines the resulting ester group.
Amidation: The carboxyl group can also be turned into an amide by reacting it with an amine. quora.com This usually requires activating the carboxylic acid, for instance, by converting it to an acid chloride or by using a coupling agent. The resulting products are this compound amides.
Formation of Complex N-Substituted Phthalamic Acid Derivatives
This compound can be used as a starting point for the synthesis of more complex molecules. The phenethyl group and the phthalamic acid part of the molecule can be further modified. For example, electrophilic aromatic substitution reactions could be carried out on the phenyl ring of the phenethyl group.
A more common approach is to build upon the core structure by starting with substituted phthalic anhydrides or substituted phenethylamines. uobaghdad.edu.iqnih.gov This allows for the introduction of a wide range of substituents on both the aromatic ring of the phthalic acid portion and the phenethyl group. For example, reacting a substituted phthalic anhydride with phenethylamine (B48288), or a substituted phenethylamine with phthalic anhydride, would produce a variety of this compound derivatives with different substitution patterns. nih.gov
Reactivity of Phthalamic Acid as an Intermediate in Multi-Component Reactions (e.g., Passerini Reaction related studies)
Phthalamic acids, such as this compound, can serve as important intermediates in multi-component reactions (MCRs). MCRs are powerful tools in synthesis that allow for the creation of complex molecules in a single step from three or more starting materials. nih.govnih.govresearchgate.netacs.org
In relation to Passerini-type reactions, a carboxylic acid, an isocyanide, and an aldehyde or ketone combine to form an α-acyloxy carboxamide. wikipedia.org While phthalamic acid is a carboxylic acid, its direct use in a classic Passerini reaction is not the most frequent application. nih.govnih.govresearchgate.netacs.orgorganic-chemistry.org However, the principles of its formation and subsequent reactions are relevant.
A more significant MCR that involves a phthalamic acid intermediate is the Ugi reaction. The Ugi four-component reaction (Ugi-4CR) uses an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. In a situation where phthalic anhydride is used as a starting material, it can react with an amine (like phenethylamine) in the reaction mixture to form the corresponding phthalamic acid. This in-situ-generated this compound then acts as the carboxylic acid component in the Ugi reaction with an aldehyde/ketone and an isocyanide to create a complex product. This highlights the role of this compound as a key intermediate in the construction of complex molecular structures.
Mechanistic Investigations and Reaction Pathway Analysis
Elucidation of Amidation Mechanisms
The synthesis of N-substituted phthalimides, including N-phenethylphthalimide, traditionally involves the condensation of phthalic anhydride (B1165640) with an amine. nih.gov This process proceeds through the formation of an intermediate phthalamic acid. The initial step is a nucleophilic attack of the amine on one of the carbonyl carbons of the phthalic anhydride.
More contemporary and milder methods for amidation have been developed, including organocatalytic approaches. nih.gov For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the atroposelective synthesis of N-aryl phthalimides from phthalamic acids. nih.gov In these reactions, the phthalamic acid is activated in situ, often leading to the formation of a reactive isoimide (B1223178) intermediate, which then reacts with the NHC to generate an acylazolium intermediate. This intermediate is highly electrophilic and readily undergoes atroposelective amidation. nih.gov
Detailed Studies on Phthalamic Acid to Phthalimide (B116566) Conversion
The cyclization of phthalamic acids to form phthalimides is a key transformation that has been extensively studied. This intramolecular reaction is often promoted by heat or chemical reagents. The mechanism is complex and can involve several intermediates and competing pathways.
The conversion of phthalamic acid to phthalimide is not a single-step process. Kinetic studies have provided clear evidence for the existence of at least one long-lived intermediate. rsc.org The initial step is believed to be a reversible, solvent-assisted intramolecular nucleophilic attack by the amide nitrogen on the carboxylic acid's carbonyl carbon. rsc.org This attack leads to the formation of a tetrahedral intermediate.
This tetrahedral adduct can then proceed through different pathways. It can collapse to form the final phthalimide product, or it can dehydrate to form an isoimide. Isoimides are isomers of imides and have been identified as key reactive intermediates in these cyclization reactions. nih.govle.ac.uk Evidence for the existence of unsubstituted isoimide has been obtained through infrared spectroscopy. le.ac.uk The isoimide can then rearrange to the more stable phthalimide. The formation of the isoimide intermediate is a crucial step in certain catalyzed reactions, such as the NHC-catalyzed amidation mentioned earlier. nih.gov
The kinetics of the cyclization of phthalamic acids have been examined in detail. rsc.org These studies reveal a complex mechanism that doesn't follow simple first- or second-order kinetics. A model that rationalizes the observed kinetics involves a rapid pre-equilibration step, corresponding to the formation of the intermediate, followed by a slower, rate-determining breakdown of this intermediate to the final imide product. rsc.org
The carboxylic acid group of the phthalamic acid itself plays a crucial role in catalyzing the cyclization reaction. This is an example of intramolecular catalysis. The acidic proton of the carboxylic acid can protonate the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amide nitrogen.
Conversely, the carboxylate anion can act as a general base catalyst, accepting a proton from the amide nitrogen to increase its nucleophilicity. This dual role of the carboxylic acid group facilitates the formation of the tetrahedral intermediate. The efficiency of this intramolecular catalysis is dependent on the geometry of the molecule, which allows the reacting groups to come into close proximity.
Proton transfer is a fundamental step in the cyclization of phthalamic acids. masterorganicchemistry.comlibretexts.org As mentioned above, the carboxylic acid group can act as a proton donor. In the reaction cycle, a proton is transferred from the carboxylic acid to the amide group (or a catalyst), and a proton is transferred from the amide nitrogen during the ring closure. masterorganicchemistry.com These proton transfers can occur in a stepwise or concerted manner.
Regioselectivity and Stereoselectivity in Phthalamic Acid Transformations
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. khanacademy.org In the context of unsymmetrically substituted N-phenethyl-phthalamic acids, regioselectivity would come into play if the phthalic acid moiety itself is unsymmetrically substituted. For example, in the cyclization of a 3-substituted phthalamic acid, two different phthalimide products could potentially form. The preference for the formation of one regioisomer over the other would be determined by electronic and steric factors of the substituent.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.com While N-phenethyl-phthalamic acid itself is not chiral, if a chiral amine were used in its synthesis, or if the phenethyl group contained a stereocenter, the subsequent cyclization could potentially lead to diastereomeric phthalimide products. The selectivity for one diastereomer would be influenced by the steric interactions in the transition state leading to the cyclization.
Recent advances have demonstrated that stereoselectivity can be induced in the formation of phthalimides. For instance, the use of chiral N-heterocyclic carbene (NHC) catalysts can lead to the atroposelective synthesis of N-aryl phthalimides with high enantiomeric ratios. nih.gov This indicates that the catalyst can effectively control the stereochemical outcome of the amidation reaction.
Computational Verification of Proposed Mechanisms
Computational chemistry offers a powerful lens through which the mechanisms of chemical reactions can be elucidated, providing insights that are often inaccessible through experimental means alone. While direct computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, a comprehensive computational analysis of the closely related compound, phthalanilic acid, provides a robust model for understanding the intramolecular cyclization process. The structural similarity between this compound and phthalanilic acid, with the only difference being a phenethyl group versus a phenyl group attached to the amide nitrogen, allows for the extrapolation of mechanistic insights. The electronic environments of the reacting centers are sufficiently analogous that the general reaction pathway and the role of catalysts are expected to be conserved.
A detailed investigation into the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid has been performed using ab initio second-order Møller-Plesset perturbation (MP2) theory. mdpi.comnih.gov This study computationally explored the experimentally proposed two-step addition-elimination (cyclization-dehydration) mechanism. mdpi.comnih.gov
The first step of the proposed mechanism involves the intramolecular nucleophilic attack of the amide nitrogen on the carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate. mdpi.comnih.gov The calculations revealed that an explicit molecule of acetic acid plays a crucial role in catalyzing this step. mdpi.comnih.gov The acetic acid molecule acts as a bifunctional catalyst, facilitating a double proton transfer. This concerted process involves the transfer of a proton from the acetic acid to the carbonyl oxygen of the phthalanilic acid and the transfer of the amide proton to the acetate (B1210297) oxygen, all occurring within a cyclic hydrogen-bonded complex. mdpi.comnih.gov This catalytic action significantly lowers the activation energy for the cyclization.
The calculated energetics for the acetic acid-catalyzed cyclization of phthalanilic acid provide quantitative support for the proposed mechanism. The energy profile, corrected for zero-point vibrational energy (ZPE), maps out the relative energies of the reactant complex, transition states, and intermediates along the reaction coordinate.
Table 1: Calculated Relative Energies for the Acetic Acid-Catalyzed Cyclization of Phthalanilic Acid
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| RC | Reactant Complex | 0.0 |
| TS1 | Transition State 1 (Cyclization) | 21.6 |
| IC1 | Intermediate Complex 1 | 15.4 |
| TS2 | Transition State 2 (Dehydration) | 37.7 |
| PC | Product Complex | -2.3 |
This table presents the relative energies of the stationary points in the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid, calculated at the MP2/6-31G(d,p) level of theory and corrected for ZPE. The data is sourced from a computational study on phthalanilic acid, serving as a model for this compound. researchgate.net
The geometric parameters of the transition states have also been computationally characterized, providing a detailed picture of the bond-forming and bond-breaking processes. For the initial cyclization (TS1), the distance between the nucleophilic amide nitrogen and the electrophilic carbonyl carbon is significantly shortened compared to the reactant complex. mdpi.com
Table 2: Key Interatomic Distances in the First Transition State (TS1) of Phthalanilic Acid Cyclization
| Interacting Atoms | Distance in Reactant Complex (Å) | Distance in TS1 (Å) |
|---|---|---|
| N-C(carbonyl) | 2.987 | 1.709 |
This table highlights the key bond formation distance in the first transition state of the acetic acid-catalyzed cyclization of phthalanilic acid, providing a model for the corresponding reaction of this compound. mdpi.com
These computational findings for phthalanilic acid strongly suggest that the cyclization of this compound to its corresponding imide proceeds through a similar two-step, acid-catalyzed mechanism. The rate-determining step is likely the dehydration of the tetrahedral intermediate, and the reaction is facilitated by the catalytic action of species that can act as both proton donors and acceptors.
Advanced Analytical Methodologies for Characterization and Monitoring
Spectroscopic Techniques for Structural and Electronic Characterization
Spectroscopy is a cornerstone in the analysis of N-Phenethyl-phthalamic acid, offering profound insights into its structural and electronic properties. Each technique provides a unique piece of the puzzle, from atomic connectivity to the precise spatial arrangement of atoms.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides unambiguous information about the compound's connectivity and stereochemistry.
For this compound, which contains a chiral center if a substituted phenethyl group like 1-phenylethyl is used, NMR is crucial for configurational analysis. sigmaaldrich.comsigmaaldrich.com Chiral resolving agents or chiral solvating agents can be employed to differentiate between enantiomers. mdpi.com The interaction with the chiral agent induces separate, distinct signals (chemical shift non-equivalence) for the protons and carbons of the (R) and (S) enantiomers, allowing for the determination of enantiomeric purity and absolute configuration. mdpi.com
Conformational analysis investigates the rotational freedom and preferred spatial arrangements of the molecule's flexible parts, such as the bond between the amide nitrogen and the phenethyl group, and the orientation of the phthalic acid ring. nih.govresearchgate.net Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, helping to define the molecule's folded structure in solution. The magnitude of proton-proton coupling constants (J-values) also provides valuable data on dihedral angles, further refining the conformational model. researchgate.netresearchgate.net
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table is a generalized prediction based on typical chemical shifts for the functional groups present in the molecule.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | Highly deshielded, often exchanges with D₂O. chemicalbook.com |
| Amide (-NH-) | 7.5 - 8.5 | Triplet or broad singlet | Position is solvent and concentration dependent. |
| Aromatic (Phthalic Ring) | 7.5 - 7.9 | Multiplet | Complex pattern due to ortho-dicarboxylic substitution. chemicalbook.com |
| Aromatic (Phenethyl Ring) | 7.2 - 7.4 | Multiplet | Typical phenyl group signals. |
| Methylene (-CH₂-N) | 3.5 - 3.8 | Quartet or Multiplet | Adjacent to the nitrogen atom, deshielded. |
| Methylene (-CH₂-Ar) | 2.8 - 3.0 | Triplet | Adjacent to the aromatic phenethyl ring. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which excites molecular vibrations at specific frequencies corresponding to particular bonds.
The IR spectrum of this compound is characterized by several key absorption bands:
O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the carboxylic acid hydroxyl group, which participates in strong hydrogen bonding. libretexts.org
N-H Stretch: A moderate absorption band around 3300 cm⁻¹ corresponds to the N-H stretching of the secondary amide. libretexts.org
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl chain appear just below 3000 cm⁻¹. vscht.cz
C=O Stretches: Two distinct carbonyl (C=O) stretching bands are prominent. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O (Amide I band) is observed around 1640-1680 cm⁻¹. libretexts.orgvscht.cz The exact positions can be influenced by hydrogen bonding.
C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several weaker bands in the 1450-1600 cm⁻¹ region. vscht.cz
N-H Bend: The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹.
These characteristic absorptions provide a molecular fingerprint, confirming the presence of the key carboxylic acid and amide functionalities. researchgate.net
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |
| Amide | N-H Stretch | ~3300 | Moderate |
| Amide | C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| Amide | N-H Bend (Amide II) | ~1550 | Moderate |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Moderate |
| Alkyl Chain | C-H Stretch | 2850 - 2960 | Moderate |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Weak to Moderate |
Mass spectrometry (MS) is an essential tool for the analysis of this compound, providing precise molecular weight information and structural details through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can determine the compound's elemental composition with high accuracy, confirming its molecular formula. nih.gov
Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. researchgate.net The parent ion of this compound is selected and fragmented, and the resulting daughter ions provide a roadmap of the molecule's structure. Characteristic fragmentation patterns, such as the loss of water (H₂O) from the carboxylic acid, cleavage of the amide bond, or fragmentation of the phenethyl group, help to piece together the molecular puzzle. mdpi.com
Furthermore, MS is a powerful technique for impurity profiling. metfop.edu.innih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it can detect, identify, and quantify trace-level impurities, such as starting materials, by-products from synthesis, or degradation products. amazonaws.comijprajournal.com This capability is critical for ensuring the purity and quality of the compound.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can be applied to a suitable single crystal of this compound or one of its derivatives to obtain detailed structural information. researchgate.netresearchgate.net
The analysis yields atomic coordinates, bond lengths, bond angles, and torsional angles with very high precision. jlu.edu.cn It can reveal the conformation adopted by the molecule in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.gov For chiral derivatives, X-ray crystallography can unambiguously determine the absolute configuration. sigmaaldrich.com While obtaining a crystal suitable for analysis can be a challenge, the resulting structural data is unparalleled in its detail and accuracy.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for the separation of this compound from complex mixtures and for the precise assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis and purity assessment of this compound. nih.govdphen1.com The method offers high resolution, sensitivity, and reproducibility.
A typical HPLC method for an acidic compound like this compound would involve reversed-phase chromatography. sielc.comhelixchrom.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water (buffered to an acidic pH to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. glsciences.com Suppressing ionization ensures good retention and sharp peak shapes. glsciences.com
Detection is commonly achieved using an ultraviolet (UV) detector, as the two aromatic rings in the molecule are strong chromophores. sielc.com By running a series of standards of known concentration, a calibration curve can be constructed to allow for the precise quantification of the compound in a sample. nih.gov The high resolving power of HPLC also allows it to separate the main compound from closely related impurities, making it an ideal tool for determining purity, often expressed as a percentage of the total peak area. metfop.edu.inresearchgate.net
Table 3: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. sielc.com |
| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid | Elutes the compound from the column. Acid suppresses ionization. sielc.comglsciences.com |
| Elution Mode | Isocratic or Gradient | Gradient elution is often used for separating complex mixtures with varying polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. sielc.com |
| Detection | UV at ~230 nm or ~275 nm | Monitors the eluent for the UV-absorbing analyte. |
| Temperature | 25 - 40 °C | Ensures reproducible retention times. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful tools for the separation and identification of chemical compounds. However, direct analysis of this compound by GC is challenging due to its low volatility and thermal lability. The presence of polar carboxylic acid and amide functional groups results in a high boiling point and potential for degradation at the high temperatures required for volatilization.
To overcome these limitations, derivatization is a mandatory prerequisite for GC-based analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.com The primary goal is to replace the active hydrogens on the carboxylic acid and amide groups with nonpolar moieties. sigmaaldrich.com
Common derivatization strategies applicable to phthalamic acids include:
Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective. sigmaaldrich.comnih.gov For instance, a reliable GC-MS method for determining metabolites of the fungicide folpet, including phthalamic acid (PAA), involves hydrolysis to convert metabolites into phthalic acid, followed by derivatization with BSTFA. nih.gov TBDMS derivatives, formed using reagents like MTBSTFA, are often preferred as they are more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com
Esterification: The carboxylic acid group can be converted into a more volatile ester. A method developed for phthalic acid isomers involves the preparation of diisoamyl esters by reacting the acid with isoamyl alcohol. researchgate.net This approach effectively reduces polarity and allows for successful separation via gas-liquid chromatography.
Following derivatization, the volatile this compound derivative can be injected into the GC-MS system. The GC column separates the derivative from other components in the sample, and the mass spectrometer provides fragmentation patterns that confirm its identity and allow for sensitive quantification.
Table 1: Derivatization Methods for GC Analysis of Phthalamic Acids and Related Compounds
| Analyte Group | Derivatization Reagent | Derivative Formed | Key Advantages | Reference |
|---|---|---|---|---|
| Phthalamic/Phthalic Acids | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester/amide | Common, effective for increasing volatility. | nih.gov |
| Compounds with active hydrogens | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyl dimethylsilyl (TBDMS) ether/ester | Forms more stable, moisture-resistant derivatives. | sigmaaldrich.com |
| Phthalic Acid Isomers | Isoamyl alcohol / Sulfuric acid | Diisoamyl ester | Reduces polarity, allows for gas-liquid chromatography. | researchgate.net |
Chiral Chromatography for Enantiomeric Purity Determination
While this compound is achiral, its important analogue, N-(1-Phenylethyl)phthalamic acid , possesses a chiral center at the alpha-carbon of the phenylethyl group. This results in the existence of two enantiomers, (R)-(+)-N-(1-Phenylethyl)phthalamic acid and (S)-(−)-N-(1-Phenylethyl)phthalamic acid. sigmaaldrich.comsigmaaldrich.com Distinguishing and quantifying these enantiomers is critical, as they can exhibit different biological activities.
Chiral chromatography is the definitive method for separating enantiomers. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com The separation can be achieved using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
Research has demonstrated the successful separation of the enantiomers of N-(α-methylbenzyl)phthalamic acid monoamide (an alternative name for N-(1-Phenylethyl)phthalamic acid) using a synthetic polymeric CSP. researchgate.net The specific conditions illustrate the practical application of this technique:
Table 2: Chiral Separation Conditions for N-(1-Phenylethyl)phthalamic acid Enantiomers
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
|---|---|---|---|---|---|
| Normal Phase HPLC | DEABV CSP | Heptane/Ethanol (70/30) + 0.1% TFA | 1.13 | 1.2 | researchgate.net |
| Supercritical Fluid Chromatography (SFC) | DEABV CSP | CO2/Methanol (75/25) + 0.2% TFA | 1.14 | 1.4 | researchgate.net |
The choice of CSP is crucial. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely applicable for separating compounds containing aromatic rings and amide groups. nih.gov Pirkle-type or "brush" type CSPs function through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions between the CSP and the analyte enantiomers. redalyc.org The selection of the mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier, is optimized to achieve the best balance of retention and selectivity. sigmaaldrich.com
Spectroscopic Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, Supramolecular Architectures)
The solid-state structure and properties of this compound are governed by a network of intermolecular interactions. Spectroscopic techniques, often complemented by computational modeling, are vital for elucidating these non-covalent forces.
The molecule contains key functional groups capable of forming strong hydrogen bonds:
Carboxylic Acid Group (-COOH): This group can act as both a hydrogen bond donor (the -OH proton) and an acceptor (the C=O and -OH oxygens). Carboxylic acids commonly form highly stable cyclic dimers through a pair of O-H···O=C hydrogen bonds. nih.gov
Amide Group (-CONH-): This group provides a hydrogen bond donor (the N-H proton) and an acceptor (the C=O oxygen).
Techniques used to study these interactions include:
Fourier-Transform Infrared (FT-IR) Spectroscopy: Hydrogen bonding causes characteristic shifts in the vibrational frequencies of the involved groups. For example, the O-H stretching vibration of the carboxylic acid and the N-H stretching of the amide will broaden and shift to lower wavenumbers upon hydrogen bond formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of protons involved in hydrogen bonding (e.g., the -OH and -N-H protons) is sensitive to their electronic environment and can provide evidence of these interactions in solution and the solid state.
Computational Modeling (DFT): Density Functional Theory (DFT) is used to model the geometry of monomers and dimers, calculate the energies of hydrogen bonds, and predict vibrational spectra, offering a theoretical framework to interpret experimental results. mdpi.comfip.org
Studies on related molecules, such as phthalimide (B116566) derivatives and quinolone carboxylic acids, have demonstrated how these spectroscopic and computational methods can be combined to characterize non-covalent interactions and understand their influence on the compounds' structure and function. mdpi.commdpi.comnih.gov
Advanced Thermal Analysis Techniques
Advanced thermal analysis techniques are employed to determine the thermal stability, melting behavior, and purity of this compound. The primary methods used are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. For N-(1-Phenylethyl)phthalamic acid, DSC is used to precisely determine its melting point and enthalpy of fusion. The literature reports a melting point in the range of 130-135 °C for the chiral enantiomers. sigmaaldrich.comsigmaaldrich.com A sharp, well-defined melting peak in a DSC thermogram is indicative of high purity, while impurities typically cause a broadening and depression of the melting peak.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides critical information about the thermal stability of the compound and its decomposition pathway. A TGA curve would show the onset temperature of decomposition, revealing the upper-temperature limit at which the compound is stable. For this compound, TGA would likely show an initial stable mass up to a certain temperature, followed by a sharp decrease in mass as the molecule decomposes, potentially through decarboxylation or cleavage of the amide bond.
Table 3: Thermal Properties of N-(1-Phenylethyl)phthalamic acid
| Property | Analytical Technique | Typical Value / Information Obtained | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry (DSC) / Capillary Method | 130-135 °C | sigmaaldrich.comsigmaaldrich.com |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset temperature of decomposition, mass loss profile. | - |
| Purity Assessment | Differential Scanning Calorimetry (DSC) | Shape and sharpness of the melting endotherm. | - |
Together, DSC and TGA provide a comprehensive thermal profile of this compound, which is essential for handling, storage, and formulation development.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and, from that, a wide array of molecular properties.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular geometry and electronic properties of molecules like N-Phenethyl-phthalamic acid. DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, can be employed to determine optimized molecular structures, including bond lengths, bond angles, and dihedral angles. nih.gov For related molecules, such as other organic acids, the differences between experimental and theoretical bond lengths and angles are often minimal, on the order of 0.01 to 0.15 Å and 0.19 to 1.30 degrees, respectively. nih.gov
Key electronic properties that can be elucidated through DFT include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net For instance, in a related compound, dexmethylphenidate, the MEP analysis revealed potential sites for electrophilic attack. researchgate.net
Aromaticity, a key feature of the phthalic acid moiety, can also be quantified using DFT calculations through methods like the Nucleus-Independent Chemical Shift (NICS) analysis. researchgate.net This provides insight into the electronic delocalization within the benzene (B151609) ring.
A hypothetical DFT study on this compound would likely involve optimizing the geometry to find the most stable conformation, followed by calculations of the HOMO-LUMO gap, MEP, and NICS to provide a comprehensive picture of its structure and electronic character.
Table 1: Representative Bond Lengths and Angles from DFT Calculations on Structurally Related Molecules
| Parameter | Molecule Fragment | Typical Calculated Value |
| Bond Length (Å) | C=O (Carboxylic Acid) | ~1.21 |
| C-O (Carboxylic Acid) | ~1.36 | |
| C-N (Amide) | ~1.35 | |
| C=O (Amide) | ~1.23 | |
| Bond Angle (°) | O=C-O (Carboxylic Acid) | ~123 |
| C-N-H (Amide) | ~121 | |
| C-C=O (Amide) | ~122 |
Note: The values in this table are illustrative and based on typical DFT calculations for carboxylic acids and amides. Actual values for this compound would require specific calculations.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating molecular energies and reaction profiles. These methods are particularly useful for studying the energetic landscapes of chemical reactions involving this compound, such as its hydrolysis or formation. For example, ab initio calculations have been used to construct potential energy surfaces for reactions, providing detailed information about the energy changes that occur as reactants are converted into products. researchgate.net
For the dissociation of polyprotic acids like phthalic acid, ab initio molecular dynamics combined with metadynamics has been shown to provide reasonable estimates of successive pKa values. nih.gov This approach could potentially be adapted to study the acidity of the carboxylic acid group in this compound.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can provide detailed information on the conformational flexibility of this compound and the influence of the surrounding solvent on its structure and dynamics. The 2-phenethylamine moiety, for example, is known for its conformational flexibility, which is crucial for its biological activity in various contexts. nih.gov
In an MD simulation, the molecule would be placed in a box of solvent molecules, such as water, and the system would be allowed to evolve over time according to the laws of classical mechanics. By analyzing the trajectory of the simulation, one can identify the preferred conformations of the molecule, the timescales of conformational changes, and the nature of the interactions between the solute and the solvent. For instance, MD simulations have been used to study the permeation of phthalic acid esters through model cell membranes, revealing how the length of the side chains affects their interaction with the lipid bilayer. um.edu.my
The solvent can have a significant impact on the structure and reactivity of a molecule. MD simulations can explicitly model these solvent effects, providing a more realistic picture than gas-phase quantum chemical calculations. For example, simulations can reveal the formation of hydrogen bonds between the carboxylic acid and amide groups of this compound and water molecules, which can in turn influence its conformational preferences and reactivity.
Reaction Mechanism Modeling and Transition State Characterization
Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry provides powerful tools for modeling reaction mechanisms and characterizing the high-energy transition states that connect reactants and products.
The hydrolysis of N-substituted phthalamic acids can proceed through different pathways depending on the pH and the nature of the substituent. nih.govum.edu.my In acidic solutions, intramolecular catalysis by the carboxylic acid group is significant, while in alkaline solutions, intermolecular attack by hydroxide (B78521) ions becomes dominant. um.edu.my
Computational methods can be used to calculate the activation energies for these different pathways. By locating the transition state structure for each step of the proposed mechanism and calculating its energy relative to the reactants, the activation energy can be determined. This information is invaluable for predicting which pathway is more favorable under a given set of conditions.
While direct calculation of rate constants is complex, Transition State Theory (TST) can be used to estimate them from the calculated activation energy. Although precise rate constant prediction is challenging, these calculations can provide valuable insights into the relative rates of different reactions and the factors that influence them. For example, kinetic studies on the hydrolysis of N-(2'-hydroxyphenyl)phthalamic acid in a highly alkaline medium have determined the second-order rate constant for the reaction with hydroxide ions. um.edu.my
At the heart of any chemical reaction is the formation and breaking of chemical bonds. Computational modeling allows for a detailed analysis of these processes at the molecular level. By examining the geometry of the transition state and the changes in the electronic structure along the reaction coordinate, one can gain a deep understanding of how the reaction occurs.
For the intramolecularly catalyzed hydrolysis of this compound, computational analysis could visualize the attack of the carboxylic acid's hydroxyl group on the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent bond cleavage would then lead to the final products, phthalic anhydride (B1165640) and phenethylamine (B48288). The analysis of the electron density at the bond critical points along this reaction pathway can provide quantitative information about the weakening of the C-N amide bond and the formation of the new C-O bond.
Similarly, for the base-catalyzed hydrolysis, the trajectory of the attacking hydroxide ion and the subsequent bond rearrangements can be modeled. Studies on related N-substituted phthalamic acids have shown that the stability of these compounds in neutral and alkaline solutions can be quite high, suggesting a significant activation barrier for amide bond cleavage. nih.gov Computational analysis can help to elucidate the structural and electronic factors that contribute to this stability.
Intermolecular Interaction Studies (e.g., Hydrogen Bonding Networks, Supramolecular Assembly Prediction)
While direct intermolecular interaction studies for this compound are limited, research on analogous structures, such as phthalanilic acid, provides a basis for understanding its potential behavior. Computational studies on phthalanilic acid have explored its conformational landscape and the intramolecular hydrogen bonding between the carboxylic acid proton and the amide oxygen.
The supramolecular assembly of this compound in the solid state is expected to be governed by a network of intermolecular hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor, while the carbonyl oxygens of both the carboxylic acid and the amide functionalities act as hydrogen bond acceptors. The amide N-H group can also participate as a hydrogen bond donor. These interactions are likely to lead to the formation of well-defined one-, two-, or three-dimensional networks.
A computational study on the acetic acid-catalyzed conversion of phthalanilic acid to N-phenylphthalimide revealed the crucial role of an explicit solvent molecule in facilitating the reaction through a network of hydrogen bonds. This highlights the importance of considering the molecular environment when studying the interactions of phthalamic acid derivatives.
Table 1: Potential Intermolecular Interactions in this compound
| Interacting Groups | Type of Interaction | Role in Supramolecular Assembly |
| Carboxylic Acid (OH) and Carbonyl (C=O) | Strong Hydrogen Bond (O-H···O) | Primary driving force for dimer formation and network assembly. |
| Amide (NH) and Carbonyl (C=O) | Hydrogen Bond (N-H···O) | Contributes to the stability and directionality of the crystal lattice. |
| Phenyl Ring and C-H Bonds | Weak Hydrogen Bond (C-H···π) | Influences crystal packing and can lead to specific stacking arrangements. |
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, which are based on quantum mechanics, are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical methods can provide valuable insights into its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.
Theoretical vibrational spectra can be calculated using methods like DFT. By computing the harmonic frequencies, researchers can assign the various vibrational modes of the molecule. For instance, the characteristic stretching frequencies of the O-H, N-H, and C=O bonds are sensitive to their local environment and participation in hydrogen bonding. A theoretical analysis could predict how these frequencies would shift upon dimer formation or in different solvent environments.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. This would help in understanding the electronic transitions responsible for the UV-Visible absorption profile of this compound. The calculations can identify the molecular orbitals involved in these transitions, providing a detailed picture of the molecule's electronic structure.
While no specific first-principles spectroscopic predictions for this compound are available, studies on related molecules demonstrate the power of these methods. For example, computational investigations of phthalanilic acid have been performed to understand its reaction mechanisms, which inherently involve changes in electronic and molecular structure that are reflected in its spectroscopic properties.
Table 2: Theoretical Methods for Predicting Spectroscopic Properties
| Spectroscopic Technique | Theoretical Method | Predicted Properties |
| Infrared (IR) & Raman Spectroscopy | Density Functional Theory (DFT) | Vibrational frequencies, mode assignments, and spectral intensities. |
| UV-Visible Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic transition energies, oscillator strengths, and absorption wavelengths. |
| Nuclear Magnetic Resonance (NMR) | Gauge-Including Atomic Orbital (GIAO) method with DFT | Chemical shifts (¹H, ¹³C) and coupling constants. |
Applications in Chemical Synthesis and Materials Science As Intermediates
Role as Versatile Building Blocks in Organic Synthesis
The structural framework of N-Phenethyl-phthalamic acid makes it a valuable building block in organic synthesis. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. Phthalamic acids, in general, are recognized as useful organic building blocks, primarily serving as direct precursors to N-substituted phthalimides. mdpi.comjetir.org
The synthesis of this compound is typically achieved through the straightforward reaction of phthalic anhydride (B1165640) with 2-phenylethylamine. This reaction opens the anhydride ring to form the characteristic amic acid structure. This product can then be used in subsequent reactions, most commonly an intramolecular cyclization, to form the highly stable five-membered phthalimide (B116566) ring. This transformation highlights its role as an intermediate building block, facilitating the introduction of the N-phenethylphthalimide moiety into a target molecule. jetir.orgrsc.org The general utility of phthalamic acids as precursors is a cornerstone of their application in synthesis. jetir.org
Interactive Table 7.1: Key Reactions Utilizing Phthalamic Acid Building Blocks
| Starting Material | Reagent(s) | Product Type | Application |
| Phthalic Anhydride | Primary Amine (e.g., 2-Phenylethylamine) | Phthalamic Acid | Intermediate Synthesis |
| Phthalamic Acid | Dehydrating Agent / Heat | N-Substituted Phthalimide | Heterocyclic Synthesis |
| Phthalamic Acid | Activating Agent (e.g., PivCl), NHC Catalyst | N-Aryl Phthalimide | Catalytic Synthesis nih.gov |
Precursors for Complex Heterocyclic Compounds and Pharmacophore Scaffolds (excluding specific biological activity)
This compound is a key precursor in the synthesis of complex heterocyclic compounds, particularly those containing the phthalimide or isoindolinone core. These structural motifs are recognized as important pharmacophore scaffolds in medicinal chemistry. preprints.orgbeilstein-journals.orgbyjus.com
The most direct application is the conversion of this compound to N-phenethylphthalimide. This is typically achieved through dehydration, which can be induced thermally or with chemical reagents, leading to intramolecular cyclization. jetir.orgquora.com The resulting phthalimide is a scaffold found in numerous compounds developed for therapeutic applications, such as thalidomide (B1683933) and apremilast. preprints.orgnih.gov The synthesis of these scaffolds often proceeds through a phthalamic acid intermediate. preprints.org
Modern catalytic methods have been developed to facilitate this transformation under mild conditions. For instance, N-heterocyclic carbene (NHC) catalysis can be used for the atroposelective synthesis of N-aryl phthalimides from their corresponding phthalamic acids. nih.govnih.gov This process involves the in-situ activation of the phthalamic acid, followed by a catalyzed intramolecular amidation. nih.gov Furthermore, the phthalamic acid framework is related to starting materials like 2-carboxybenzaldehyde, which are used to construct a variety of isoindolinone derivatives, further demonstrating the utility of this structural class in building diverse heterocyclic systems. organic-chemistry.orgnih.gov
Intermediates in the Synthesis of Specialty Polymers and Materials
The phthalamic acid structure is fundamental to the chemistry of certain high-performance polymers, particularly aromatic polyimides. These materials are known for their exceptional thermal stability and mechanical properties, but their final forms are often insoluble and infusible, making them difficult to process. This compound serves as a mono-functional model compound for understanding the chemistry of these polymers.
Aromatic polyimides are most commonly synthesized via a two-step process that proceeds through a soluble poly(amic acid) prepolymer. This prepolymer is formed by reacting a dianhydride with a diamine. The repeating unit of this poly(amic acid) contains the same amic acid functionality present in this compound. The soluble prepolymer can be processed into films or coatings, and is subsequently converted to the final, intractable polyimide by thermal or chemical cyclodehydration.
This compound and similar monofunctional reagents are used in polyimide synthesis to control molecular weight and enhance processability. By adding a calculated amount of a monofunctional amine (like 2-phenylethylamine) or a monofunctional anhydride (like phthalic anhydride) to the polymerization reaction, the growing polymer chains are "end-capped." When phthalic anhydride is used as an end-capper with a diamine, it forms a phthalamic acid group at the chain terminus, which then cyclizes to a stable, non-reactive phthalimide group during curing. This prevents further chain growth and improves the stability of the final polymer.
The use of a soluble precursor is a critical strategy in the manufacturing of advanced materials. The poly(amic acid) pathway is a prime example of this concept. The solubility of the poly(amic acid) in polar aprotic solvents allows for the creation of intricate material forms, such as thin films, fibers, and matrices for fiber-reinforced composites.
The chemistry of this compound provides insight into the behavior of these prepolymers. The conversion of the amic acid to the imide is the crucial final step that imparts the desired properties to the material. Understanding the kinetics and mechanism of this cyclization reaction, which can be studied using model compounds like this compound, is essential for optimizing the curing process and achieving the desired performance in the final advanced material.
Interactive Table 7.2: Role in Polymer Chemistry
| Intermediate Type | Role | Subsequent Product | Material Class |
| Poly(amic acid) | Soluble Prepolymer | Polyimide | High-Performance Polymers |
| Phthalamic acid (as end-group) | Chain Terminator / MW Control | End-Capped Polyimide | Specialty Polymers |
Development of Novel Chemical Reagents and Catalysts from Phthalamic Acid Frameworks
While this compound is more commonly a substrate, its structural framework and that of related N-acyl amino acids have been utilized in the development of specialized chemical reagents and ligands for catalysis.
The parent compound, phthalic acid, is extensively used as a linker to create coordination polymers and metal-organic frameworks. mdpi.comias.ac.inresearchgate.net The two carboxylic acid groups can coordinate to metal ions in various modes. By analogy, the carboxylate group of a phthalamic acid can also act as a ligand for metal centers.
More broadly, the class of N-acyl amino acids, to which this compound belongs, has been successfully employed as ligands in transition metal catalysis. Specifically, mono-N-protected amino acids (MPAAs) are effective bidentate ligands for palladium-catalyzed C-H activation reactions. mdpi.comnih.govacs.orgresearchgate.net In these systems, the ligand plays a dual role: the carboxylate group binds to the metal center, while the N-acyl portion can act as an internal base or stabilizing group, facilitating the catalytic cycle. nih.govacs.org This demonstrates the potential of the phthalamic acid framework to be incorporated into sophisticated catalytic systems.
Furthermore, chiral phthalamic acid derivatives can be used as chemical reagents for the separation of enantiomers, a process known as chiral resolution. nih.govnii.ac.jpwikipedia.org A racemic alcohol, for example, can be reacted with a chiral phthalic acid derivative to form a mixture of diastereomeric esters. These diastereomers have different physical properties and can be separated by techniques like chromatography. nih.gov Subsequent hydrolysis of the separated esters yields the enantiomerically pure alcohols. nih.govyoutube.com
Future Directions and Emerging Research Areas
Development of Novel and Highly Efficient Synthetic Protocols
The conventional synthesis of N-substituted phthalimides, which proceeds through the corresponding phthalamic acid intermediate, often involves refluxing phthalic anhydride (B1165640) and a primary amine in a solvent like acetic acid. jetir.orgresearchgate.net While effective, these methods can require long reaction times and high temperatures. jetir.org Future research is geared towards creating more efficient, faster, and environmentally benign protocols.
Emerging strategies include the use of catalysts and alternative energy sources. For instance, the use of reusable clay catalysts like Montmorillonite-KSF has been shown to facilitate the synthesis of phthalimide (B116566) derivatives under milder conditions with high yields. jetir.org Microwave-assisted synthesis represents another significant advancement, drastically reducing reaction times from hours to minutes and often improving yields. researchgate.netresearchgate.net
More sophisticated catalytic systems are also being developed. N-heterocyclic carbenes (NHCs) have been successfully employed in the atroposelective synthesis of N-aryl phthalimides from their phthalamic acid precursors. nih.gov This method involves the in-situ activation of the phthalamic acid, offering excellent yields and enantioselectivities. nih.gov Applying such advanced catalytic methods to the synthesis of N-Phenethyl-phthalamic acid and its subsequent cyclization could provide highly efficient and selective access to the corresponding phthalimide.
| Synthetic Method | Typical Conditions | Key Advantages | Reference |
| Conventional Reflux | Acetic acid, reflux for 50 min - 4 hrs | Simple, well-established | jetir.org |
| Clay Catalysis | Montmorillonite-KSF, acetic acid, reflux | Reusable catalyst, milder conditions, high yields | jetir.org |
| Microwave Irradiation | Microwave heating (150-250W) for 3-10 min | Drastically reduced reaction time (89-52% yield) | researchgate.net |
| NHC Catalysis | NHC precursor, base, -20 °C | High yield (up to 98%) and enantioselectivity | nih.gov |
Exploration of Untapped Reactivity Profiles
The primary known reaction of this compound is its intramolecular cyclization to form N-phenethylphthalimide. However, the inherent structure of the molecule, featuring a carboxylic acid and an amide group, suggests a richer and largely unexplored reactivity profile.
A promising area of future research is the use of the phthalimide moiety, the cyclized product of this compound, as a novel acid component in multicomponent reactions. Recent studies have demonstrated that phthalimide can participate in the Passerini reaction, a significant finding as this reaction has traditionally been dominated by carboxylic acids and other OH-based acid components. acs.org This discovery opens a new perspective on the reactivity of the imide structure, suggesting that its precursor, this compound, could be a candidate for developing novel reaction cascades or one-pot procedures where it is formed in situ before participating in further transformations. Exploring its potential in other multicomponent reactions or as a directing group in C-H activation could unveil new synthetic pathways.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational chemistry and advanced experimental techniques offers a powerful approach to understanding the intricacies of chemical compounds and their reactions. For this compound, this integration can provide unprecedented insight into its structure, stability, and reactivity.
Computational studies, particularly using Density Functional Theory (DFT), can be employed to model the compound's molecular geometry, vibrational spectra, and electronic properties. pnu.edu.ua Such theoretical experiments can predict characteristics like chemical hardness, total energy, and electrophilicity, which are fundamental to understanding its reactivity. pnu.edu.ua For example, DFT calculations could elucidate the energy barrier for the cyclization to N-phenethylphthalimide under various conditions, guiding the design of more efficient synthetic protocols.
These computational predictions can be validated and refined through advanced experimental methods. Mechanistic studies involving the isolation and characterization of reaction intermediates, coupled with kinetic analysis, can provide a detailed picture of the reaction pathway. nih.gov Techniques like X-ray crystallography can confirm the precise three-dimensional structure of derivatives, providing crucial data that anchors computational models. nih.gov This integrated approach will accelerate the rational design of new reactions and applications for this compound.
| Methodology | Application to this compound | Potential Insights | Reference Example |
| Computational | |||
| Density Functional Theory (DFT) | Calculation of geometric parameters, vibrational spectra, molecular properties. | Prediction of stability, reactivity, and reaction energy barriers. | pnu.edu.ua |
| Experimental | |||
| In-situ intermediate isolation | Trapping and characterizing the phthalamic acid during phthalimide formation. | Confirmation of reaction mechanism and intermediates. | nih.gov |
| X-ray Crystallography | Determining the solid-state structure of derivatives. | Absolute confirmation of stereochemistry and molecular geometry. | nih.gov |
| Kinetic Studies | Measuring reaction rates under different conditions. | Understanding the factors that influence the rate of formation and cyclization. | nih.gov |
Expansion into Novel Material Precursors
Phthalic acid and its derivatives have served as precursors for a range of functional materials. researchgate.netresearchgate.net For example, derivatives like 4-aminophthalonitrile (B1265799) are used to synthesize phthalocyanine (B1677752) chromogens, which have applications as dyes and pigments. researchgate.net More recently, phthalic acid has been used as a structural mediator in the synthesis of carbon nitride (CN) photocatalysts, where it influences the morphology and electronic properties of the final material. researchgate.net
This compound, with its appended phenethyl group, is a promising, yet unexplored, precursor for novel functional materials. The incorporation of the aromatic phenethyl moiety could be used to tune the properties of polymers or framework materials. It could potentially enhance solubility in organic solvents, introduce hydrophobicity, or alter the thermal and mechanical properties of the resulting material. Future research could focus on using this compound as a monomer for polymerization or as a building block in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), leading to materials with tailored properties for applications in catalysis, separation, or electronics.
Design of Sustainable and Circular Chemical Processes
The principles of green chemistry and the development of a circular economy are becoming increasingly critical in chemical manufacturing. mdpi.comresearchgate.net Future research on this compound will undoubtedly be influenced by these trends, aiming to develop processes that are both efficient and environmentally responsible.
Key strategies for sustainable synthesis include the use of enzymatic catalysts. Lipases, for instance, have been used for the efficient and environmentally friendly synthesis of esters like phenethyl formate, a reaction that often uses one of the same precursors as this compound (phenethyl alcohol). nih.govmdpi.com These enzymatic methods operate under mild conditions and can be highly selective, minimizing byproducts and energy consumption. mdpi.com Exploring the chemoenzymatic synthesis of this compound is a compelling future direction.
Q & A
Q. How should clustered or nested data from dose-response studies be statistically analyzed?
- Methodological Answer : Employ mixed-effects models to account for repeated measures or hierarchical data (e.g., multiple observations per subject). Use Akaike Information Criterion (AIC) to select optimal covariance structures. Sensitivity analyses (e.g., bootstrapping) can assess robustness against outliers .
Methodological Considerations for Experimental Design
Q. What controls are essential in toxicity assays for this compound?
- Methodological Answer : Include:
- Solvent Controls : Match DMSO/ethanol concentrations to treatment groups.
- Positive/Negative Controls : Use known toxins (e.g., rotenone for mitochondrial toxicity) and untreated cells/animal cohorts.
- Benchmark Dosing : Compare to structurally similar phthalates with well-characterized toxicological profiles .
Q. How can researchers validate the specificity of antibodies or aptamers used in this compound detection assays?
- Methodological Answer :
- Competitive ELISA : Pre-incubate antibodies with excess analyte to confirm signal reduction.
- Cross-Reactivity Panels : Test against analogs (e.g., Naphthyl-phthalamic acid) to identify off-target binding .
- Aptamer SELEX : Perform counter-selection rounds against non-target molecules to enhance specificity .
Data Interpretation and Reporting Guidelines
Q. What frameworks ensure reproducibility in studies involving this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Detailed Protocols : Publish step-by-step synthesis and assay procedures in supplementary materials.
- Raw Data Deposition : Share chromatograms, spectra, and kinetic curves in repositories like Zenodo or ChemRxiv .
- MIAME Compliance : For omics data, follow Minimum Information About a Microarray Experiment standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
